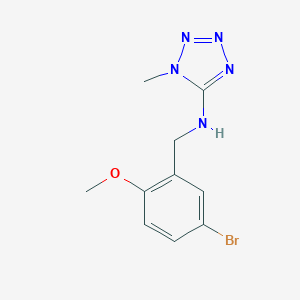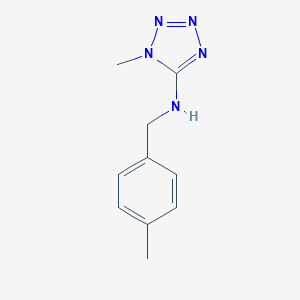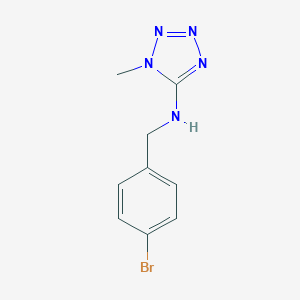![molecular formula C17H19N5S B503685 ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a biphenyl group, a tetrazole ring, and a sulfanyl-ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps. One common approach is the reaction of biphenyl-4-carbaldehyde with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with ethanamine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-4-ylmethyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine: Lacks the methyl group on the tetrazole ring.
N-(biphenyl-4-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Contains a thioether instead of a sulfanyl group.
Uniqueness
({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of both a biphenyl group and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N5S |
|---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19N5S/c1-22-17(19-20-21-22)23-12-11-18-13-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
PRJZOCLMIOIGDG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503602.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-1H-tetrazol-5-amine](/img/structure/B503608.png)
![2-[2-methoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide](/img/structure/B503610.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B503613.png)
![4-[(2,4-dichlorobenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B503614.png)
![4-[(5-bromo-2-methoxybenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B503615.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503616.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503621.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503623.png)
![1-[2-(benzyloxy)-5-chlorophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503624.png)

